Cas no 408324-76-5 (3,5-HEPTANEDIOL, 1,7-BIS(4-HYDROXYPHENYL)-, (3R,5R)-)
3,5-HEPTANEDIOL, 1,7-BIS(4-HYDROXYPHENYL)-, (3R,5R)- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 3,5-HEPTANEDIOL, 1,7-BIS(4-HYDROXYPHENYL)-, (3R,5R)-
- (+)-Hannokinol
- BDBM246502
- 408324-76-5
- CHEMBL474475
- (3R,5R)-1,7-Bis(4-hydroxyphenyl)-3,5-heptanediol
- (3R,5R)-3,5-dihydroxy-1,7-bis(4-hydroxyphenyl)-3,5-heptanediol (22)
- CS-0202751
- AKOS032949020
- (3R,5R)-1,7-bis(4-hydroxyphenyl)heptane-3,5-diol
- HY-N9675
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- Inchi: 1S/C19H24O4/c20-16-7-1-14(2-8-16)5-11-18(22)13-19(23)12-6-15-3-9-17(21)10-4-15/h1-4,7-10,18-23H,5-6,11-13H2/t18-,19-/m1/s1
- InChI-Schlüssel: GZVIQGVWSNEONZ-RTBURBONSA-N
- Lächelt: O[C@H](CCC1C=CC(=CC=1)O)C[C@@H](CCC1C=CC(=CC=1)O)O
Berechnete Eigenschaften
- Genaue Masse: 316.16745924g/mol
- Monoisotopenmasse: 316.16745924g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 4
- Anzahl der Akzeptoren für Wasserstoffbindungen: 4
- Schwere Atomanzahl: 23
- Anzahl drehbarer Bindungen: 8
- Komplexität: 277
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 2
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topologische Polaroberfläche: 80.9Ų
Experimentelle Eigenschaften
- Farbe/Form: Powder
- Dichte: 1.2±0.1 g/cm3
- Siedepunkt: 570.2±50.0 °C at 760 mmHg
- Flammpunkt: 266.9±24.7 °C
- Dampfdruck: 0.0±1.6 mmHg at 25°C
3,5-HEPTANEDIOL, 1,7-BIS(4-HYDROXYPHENYL)-, (3R,5R)- Sicherheitsinformationen
- Gefahrenhinweis: H303Kann beim Verschlucken schädlich sein+H313Hautkontakt kann schädlich sein+H333Inhalation kann schädlich für den Körper sein
- Warnhinweis: P264+P280+P305+P351+P338+P337+P313
- Sicherheitshinweise: H303+H313+H333
- Lagerzustand:Speicher bei 4 ℃, besser bei -4 ℃
3,5-HEPTANEDIOL, 1,7-BIS(4-HYDROXYPHENYL)-, (3R,5R)- Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H57780-5 mg |
Hannokinol |
408324-76-5 | 5mg |
¥4000.0 | 2021-09-09 | ||
| TargetMol Chemicals | TN6383-5mg |
(+)-Hannokinol |
408324-76-5 | 5mg |
¥ 9250 | 2024-07-20 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H57780-5mg |
Hannokinol |
408324-76-5 | ,98.5% | 5mg |
¥4640.0 | 2023-09-07 | |
| TargetMol Chemicals | TN6383-5 mg |
(+)-Hannokinol |
408324-76-5 | 98% | 5mg |
¥ 7,500 | 2023-07-11 | |
| Ambeed | A1675165-5mg |
(3R,5R)-1,7-bis(4-hydroxyphenyl)heptane-3,5-diol |
408324-76-5 | 98% | 5mg |
$649.0 | 2025-04-19 | |
| TargetMol Chemicals | TN6383-5mg |
(+)-Hannokinol |
408324-76-5 | 5mg |
¥ 9250 | 2024-07-24 |
3,5-HEPTANEDIOL, 1,7-BIS(4-HYDROXYPHENYL)-, (3R,5R)- Lieferanten
3,5-HEPTANEDIOL, 1,7-BIS(4-HYDROXYPHENYL)-, (3R,5R)- Verwandte Literatur
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Weitere Informationen zu 3,5-HEPTANEDIOL, 1,7-BIS(4-HYDROXYPHENYL)-, (3R,5R)-
3,5-HEPTANEDIOL, 1,7-BIS(4-HYDROXYPHENYL)-, (3R,5R)-: A Multifunctional Compound with Promising Applications in Biomedical Research
3,5-HEPTANEDIOL, 1,7-BIS(4-HYDROXYPHENYL)-, (3R,5R)-, with the chemical structure CAS No. 408324-76-5, represents a unique class of synthetic molecules that have garnered significant attention in the field of biomedical research. This compound is characterized by its stereoisomeric configuration, specifically the (3R,5R) stereochemistry, which plays a critical role in determining its biological activity and pharmacological properties. Recent studies have highlighted its potential applications in drug development, antioxidant activity, and targeted therapy, making it a subject of interest for both academic and industrial researchers.
The molecular structure of 3,5-HEPTANEDIOL, 1,7-BIS(4-HYDROXYPHENYL)-, (3R,5R)- is composed of a central heptane backbone with hydroxyl groups at the 3 and 5 positions, while the 1 and 7 positions are substituted with 4-hydroxyphenyl groups. This unique arrangement of functional groups contributes to its ability to interact with various biological targets, including enzymes, receptors, and cellular signaling pathways. The stereochemistry of the molecule, particularly the (3R,5R) configuration, is essential for its stereo-specific interactions, which are critical for its biological efficacy.
Recent advancements in synthetic organic chemistry have enabled the efficient synthesis of 3,5-HEPTANEDIOL, 1,7-BIS(4-HYDROXYPHENYL)-, (
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